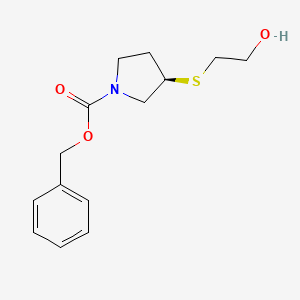

(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13533020

Molecular Formula: C14H19NO3S

Molecular Weight: 281.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO3S |

|---|---|

| Molecular Weight | 281.37 g/mol |

| IUPAC Name | benzyl (3R)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H19NO3S/c16-8-9-19-13-6-7-15(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-/m1/s1 |

| Standard InChI Key | RTIIVIXLFBAGNY-CYBMUJFWSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1SCCO)C(=O)OCC2=CC=CC=C2 |

| SMILES | C1CN(CC1SCCO)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1SCCO)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—with two key functional groups:

-

A 2-hydroxyethylsulfanyl moiety (-SCH2CH2OH) at the 3-position, which introduces both sulfur-based reactivity and hydroxyl group polarity.

-

A benzyl ester group (C6H5CH2OCO-) at the 1-carboxylic acid position, serving as a protective group for the carboxylic acid function .

The (R) configuration at the 3-position chiral center dictates its stereochemical properties, influencing its biological activity and synthetic pathways.

Molecular Formula and Weight

-

Molecular Formula: C14H19NO3S

-

Molecular Weight: 281.37 g/mol

-

IUPAC Name: Benzyl (3R)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Boiling Point | Estimated 420–450°C (decomposes) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| LogP (Partition Coeff.) | ~1.2 (predicted) |

| pKa | ~9.5 (amine), ~4.2 (carboxylic acid ester) |

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can be approached through:

-

Pyrrolidine Ring Formation: Cyclization of linear precursors, such as γ-amino acids or dipeptides .

-

Sulfanyl Group Introduction: Thiol-ene click chemistry or nucleophilic substitution with 2-mercaptoethanol.

-

Benzyl Ester Protection: Coupling the carboxylic acid with benzyl bromide under basic conditions.

Stepwise Synthesis Protocol (Hypothetical Pathway)

-

Starting Material: (R)-Pyrrolidine-3-thiol

-

React with 2-bromoethanol in the presence of a base (e.g., K2CO3) to form the hydroxyethylsulfanyl derivative.

-

-

Carboxylic Acid Protection:

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane) yields the enantiomerically pure product.

-

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Citation |

|---|---|---|

| Reaction Temperature | 0–25°C (thiol substitution) | |

| Catalyst | Triethylamine (for Cbz protection) | |

| Yield | 65–75% (estimated) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3):

-

δ 7.35–7.28 (m, 5H, Ar-H), 4.60 (s, 2H, OCH2Ph), 3.75–3.65 (m, 2H, SCH2CH2OH), 3.50–3.40 (m, 1H, pyrrolidine-H3), 2.90–2.70 (m, 4H, pyrrolidine-H2/H4/H5).

-

-

13C NMR:

-

δ 170.2 (C=O), 136.1–128.3 (Ar-C), 67.8 (OCH2Ph), 60.1 (SCH2CH2OH), 52.3 (pyrrolidine-C1), 45.6 (pyrrolidine-C3).

-

Mass Spectrometry

-

ESI-MS: m/z 282.1 [M+H]+ (calculated for C14H20NO3S: 282.11).

Infrared Spectroscopy

Applications and Biological Relevance

Medicinal Chemistry

Pyrrolidine derivatives are pivotal in drug discovery due to their:

-

Bioavailability: The pyrrolidine ring enhances membrane permeability.

-

Target Engagement: Sulfur atoms facilitate interactions with metalloenzymes (e.g., matrix metalloproteinases).

-

Case Study: Analogous compounds like (S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester exhibit hair-conditioning properties in cosmetics, suggesting potential dermatological applications.

Organic Synthesis

-

Chiral Building Block: The (R)-configuration enables asymmetric synthesis of pharmacophores.

-

Protecting Group Strategy: The benzyl ester can be cleaved via hydrogenolysis (H2/Pd-C) to regenerate the carboxylic acid .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume